molecular formula C14H17NO3S B6258758 7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione CAS No. 1384424-46-7

7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione

Cat. No. B6258758
CAS RN: 1384424-46-7
M. Wt: 279.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione” is a complex organic compound . It belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions . The synthesis process has been described in several scientific papers . It’s important to note that the synthesis process requires specialized knowledge in organic chemistry and should be carried out in a controlled laboratory environment .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic ring system . The InChI code for this compound is 1S/C7H13NO2S.ClH/c9-11(10)4-6-1-7(5-11)3-8-2-6;/h6-8H,1-5H2;1H . This code provides a unique representation of the compound’s molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require a deep understanding of organic chemistry . The compound has been studied for its antiarrhythmic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.71 . It is a powder at room temperature . The compound is stable under normal conditions .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future research directions for this compound could involve further exploration of its antiarrhythmic properties . More studies are needed to fully understand its mechanism of action and potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione involves the condensation of benzaldehyde with 2-aminothiophenol to form 2-benzylideneaminothiophenol, which is then cyclized with cyclohexanone to form the target compound.", "Starting Materials": [ "Benzaldehyde", "2-aminothiophenol", "Cyclohexanone", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 g, 8.3 mmol) in ethanol (20 mL) and add benzaldehyde (1.2 g, 9.9 mmol) dropwise with stirring. Add sodium hydroxide (0.5 g, 12.5 mmol) and stir for 2 hours at room temperature.", "Step 2: Acidify the reaction mixture with acetic acid and filter the resulting solid. Wash with water and dry to obtain 2-benzylideneaminothiophenol (1.5 g, 75%) as a yellow solid.", "Step 3: Dissolve 2-benzylideneaminothiophenol (1.0 g, 3.9 mmol) and cyclohexanone (0.5 g, 4.9 mmol) in ethanol (20 mL) and add sodium hydroxide (0.2 g, 5.0 mmol). Stir for 4 hours at room temperature.", "Step 4: Acidify the reaction mixture with acetic acid and filter the resulting solid. Wash with water and dry to obtain 7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione (0.8 g, 60%) as a yellow solid." ] }

CAS RN

1384424-46-7

Product Name

7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione

Molecular Formula

C14H17NO3S

Molecular Weight

279.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.